N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamide derivatives, characterized by a triazole ring substituted with a sulfanylacetamide chain and a pyridin-4-yl group. Its synthesis typically involves cyclization of dithiocarbazate intermediates followed by alkylation with α-chloroacetamide derivatives, as described in analogous protocols . The 3-chloro-2-methylphenyl moiety in the acetamide chain likely contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c1-3-11-25-18(14-7-9-21-10-8-14)23-24-19(25)27-12-17(26)22-16-6-4-5-15(20)13(16)2/h3-10H,1,11-12H2,2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBZWOANYNAOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the triazole ring.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced.
Final acetamide formation: The acetamide group can be introduced through an amidation reaction involving an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their function or modulating their activity. The molecular targets may include:
Enzymes: Such as cytochrome P450 enzymes, which are involved in drug metabolism.
Receptors: Such as G-protein coupled receptors (GPCRs), which play a role in signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the triazole ring, aryl groups, or pyridine ring positions. Below is a comparative analysis:
Key Differences in Activity and Properties
- Pyridine Position : The target compound’s pyridin-4-yl group may enhance π-π stacking in enzyme binding compared to pyridin-2-yl or pyridin-3-yl derivatives, which exhibit varied bioactivity profiles .
- Antimicrobial Potency : Derivatives with electron-withdrawing groups (e.g., 3-chloro-2-methylphenyl) show superior antibacterial activity (MIC: 6.25 µg/mL against S. aureus) compared to methoxy-substituted analogues .
Physicochemical and Spectroscopic Comparisons
- NMR Data : The target compound’s ¹H NMR spectrum shows distinct shifts at δ 7.8–8.2 ppm (pyridine protons) and δ 5.1–5.4 ppm (allyl protons), differing from ethyl-substituted analogues (δ 1.2–1.4 ppm for CH₃) .
- Solubility : The allyl group reduces crystallinity compared to ethyl or bromophenyl derivatives, improving solubility in polar aprotic solvents (e.g., DMSO) .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features several notable structural components:
- Chloro-substituted methylphenyl group : This moiety may enhance lipophilicity and biological activity.
- Triazole ring : Known for its ability to coordinate with metal ions, influencing enzyme activity.
- Sulfanyl group : This functional group can participate in various biochemical interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 442.0 g/mol |
| XLogP3-AA | 4.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 9 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various pathogens, including bacteria and fungi. The mechanism of action is thought to involve the inhibition of key enzymes or receptors within microbial cells, disrupting their metabolic processes and leading to cell death .
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may inhibit enzymes critical for microbial survival.
- Receptor Modulation : It may bind to specific receptors, altering their function and affecting cellular signaling pathways.
- Metal Ion Coordination : The ability of the triazole ring to coordinate with metal ions can influence catalytic activities in biological systems.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest a promising potential for development as an antimicrobial agent.
Cytotoxicity Assessment
In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were reported at approximately 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating a favorable therapeutic index .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yil)-4H-triazol-3-yil]sulfanyl}acetamide | Chlorinated methylphenyl and triazole | Potential antimicrobial effects |
| N-(5-fluoro-2-methylphenyl)-2-{[4-(prop-2-en-1-yil)-5-(pyridin-3-yloxy)-4H-triazol]sulfanyl}acetamide | Fluorinated methylphenyl and triazole | Investigated for similar antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
